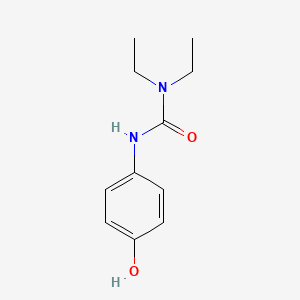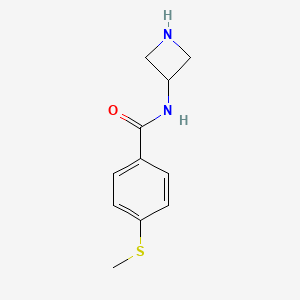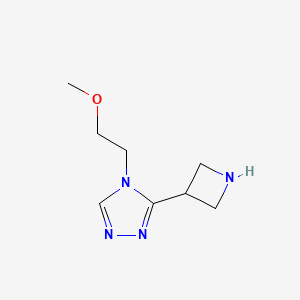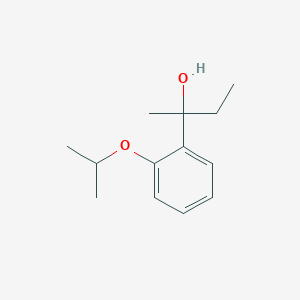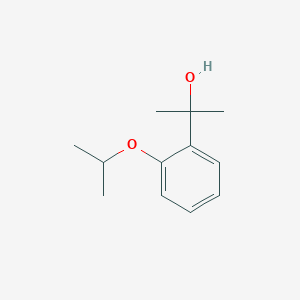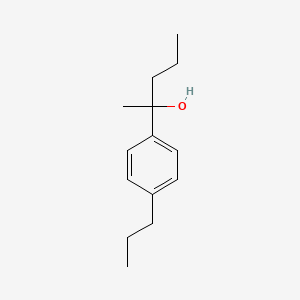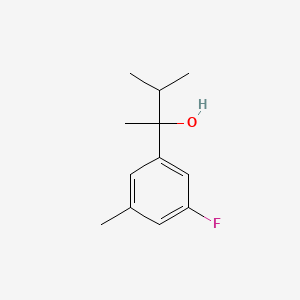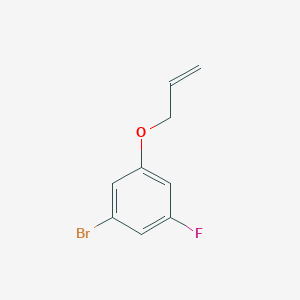
1-Allyloxy-3-bromo-5-fluorobenzene
Übersicht
Beschreibung
1-Allyloxy-3-bromo-5-fluorobenzene is an organic compound characterized by the presence of an allyloxy group, a bromo group, and a fluoro group attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Direct Halogenation: The compound can be synthesized by direct halogenation of benzene derivatives
Nucleophilic Substitution: Another method involves nucleophilic substitution reactions where a suitable leaving group is replaced by an allyloxy group in the presence of a bromo and fluoro substituent on the benzene ring.
Industrial Production Methods:
Batch Production: In industrial settings, batch production methods are often employed to ensure precise control over reaction conditions and product quality.
Continuous Flow Chemistry: Continuous flow chemistry techniques can also be used to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Oxidation Reactions: 1-Allyloxy-3-bromo-5-fluorobenzene can undergo oxidation reactions to form various oxidized products, such as aldehydes, ketones, and carboxylic acids.
Reduction Reactions: Reduction reactions can lead to the formation of reduced derivatives, including the corresponding alkylated benzene derivatives.
Substitution Reactions: Substitution reactions, particularly nucleophilic substitution, are common with this compound. Reagents such as sodium hydroxide or potassium carbonate are often used to facilitate these reactions.
Coupling Reactions: This compound can participate in coupling reactions, forming biaryl compounds when reacted with suitable coupling partners.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or amines under basic conditions.
Major Products Formed:
Oxidation Products: Allyloxybenzoic acid, allyloxybenzaldehyde.
Reduction Products: Allylbenzene derivatives.
Substitution Products: Allyloxy-substituted biaryls.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1-Allyloxy-3-bromo-5-fluorobenzene is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has been studied for its potential biological activity, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the design of new drugs with potential therapeutic applications.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 1-Allyloxy-3-bromo-5-fluorobenzene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to downstream effects in cellular pathways. The exact mechanism can vary based on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-chloro-5-fluorobenzene: Similar in structure but lacks the allyloxy group, leading to different reactivity and applications.
1-Allyloxy-3-chloro-5-fluorobenzene: Similar to the target compound but with a chlorine atom instead of bromine, affecting its chemical behavior.
1-Allyloxy-3-fluorobenzene: Lacks the bromo substituent, resulting in different reactivity patterns.
These compounds share similarities in their halogenated benzene rings but differ in their substituents, leading to unique properties and applications.
Eigenschaften
IUPAC Name |
1-bromo-3-fluoro-5-prop-2-enoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-2-3-12-9-5-7(10)4-8(11)6-9/h2,4-6H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGUHJAZKCARDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=CC(=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

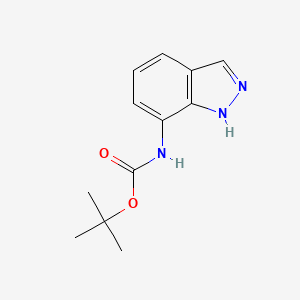
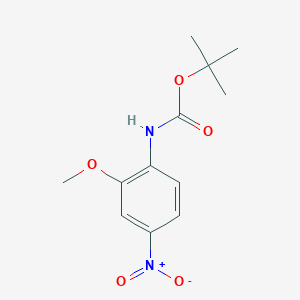
![Tert-butyl (3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamate](/img/structure/B7938940.png)
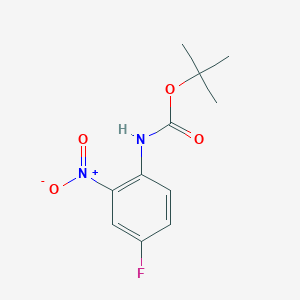
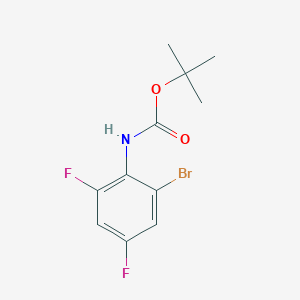

![cis-N,N-Dimethylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide](/img/structure/B7938971.png)
